2-Butene, 1-bromo-

Übersicht

Beschreibung

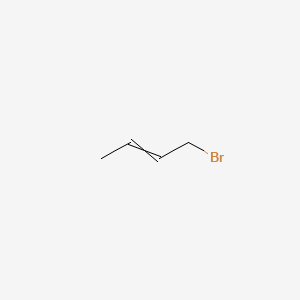

2-Butene, 1-bromo-, also known as crotyl bromide, is an organic compound with the molecular formula C₄H₇Br. It is a brominated derivative of butene and exists as a colorless liquid. This compound is used in various chemical reactions and industrial applications due to its reactivity and versatility .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Butene, 1-bromo- can be synthesized through the addition of hydrogen bromide (HBr) to 1,3-butadiene. This reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows: [ \text{CH}_2=CH-CH=CH_2 + HBr \rightarrow \text{CH}_2=CH-CH_2-CH_2Br ]

Industrial Production Methods: In industrial settings, the production of 2-butene, 1-bromo- involves the bromination of butene using bromine (Br₂) in the presence of a catalyst. The reaction is carried out in a suitable solvent, such as carbon tetrachloride (CCl₄), to facilitate the formation of the brominated product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Butene, 1-bromo- undergoes various chemical reactions, including:

Addition Reactions: It can participate in addition reactions with halogens, such as chlorine (Cl₂) and bromine (Br₂), to form dihalides.

Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as hydroxide (OH⁻) or alkoxide ions.

Elimination Reactions: It can undergo elimination reactions to form alkenes, such as butene, through the removal of the bromine atom and a hydrogen atom.

Common Reagents and Conditions:

Bromination: Bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in an alcoholic solvent.

Major Products Formed:

Dihalides: Formed through addition reactions with halogens.

Alcohols and Ethers: Formed through nucleophilic substitution reactions.

Alkenes: Formed through elimination reactions

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Synthesis : 2-Bromo-1-butene can be synthesized through various methods including the addition of hydrogen bromide to 2-butene under photochemical conditions, which results in the formation of bromoalkenes .

Reactivity : The compound exhibits reactivity typical of alkyl halides, participating in nucleophilic substitution and elimination reactions. For example, its reaction with ethanol can be accelerated by the presence of silver nitrate, which facilitates the formation of ether products .

Chemical Synthesis

2-Bromo-1-butene serves as a precursor for synthesizing other valuable compounds:

- Production of 2-Ethylacrylic Acid : It is utilized in the production of 2-ethylacrylic acid, which is an important monomer for polymers and coatings .

- Photolytic Precursor : The compound acts as a photolytic precursor for generating reactive intermediates such as 1-buten-2-yl radicals, which can further participate in polymerization reactions or other radical-based transformations .

Pharmaceuticals

Research has indicated that derivatives of 2-bromo-1-butene are explored for their potential pharmacological activities. For instance:

- Cytotoxicity Studies : Some studies have investigated the cytotoxic effects of related compounds on cancer cell lines, suggesting potential applications in cancer therapeutics .

Material Science

The compound's reactivity allows it to be incorporated into various materials:

- Polymer Chemistry : Due to its ability to undergo polymerization reactions, 2-bromo-1-butene can be used to synthesize specialty polymers with tailored properties for applications in coatings, adhesives, and sealants.

Case Study 1: Photochemical Reactions

A study examined the photochemical addition of hydrogen bromide to 2-butene, measuring the rates of addition and isomerization under controlled conditions. The findings demonstrated significant rates of geometric isomerization alongside the addition reaction, highlighting the compound's utility in photochemical synthesis .

Case Study 2: Reaction Mechanisms

Research into the reaction mechanisms involving 2-bromo-1-butene with nucleophiles revealed insights into its behavior under varying conditions. The addition of silver nitrate was shown to enhance reaction rates significantly, providing a pathway for more efficient synthesis of ethers from this bromoalkene .

Wirkmechanismus

The mechanism of action of 2-butene, 1-bromo- in chemical reactions involves the formation of a bromonium ion intermediate. This intermediate is highly reactive and can undergo various transformations, including nucleophilic attack and elimination. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

2-Butene, 1-bromo- can be compared with other similar compounds, such as:

1-Bromo-2-butene: Another brominated butene isomer with different reactivity and properties.

2-Chloro-2-butene: A chlorinated analog with similar reactivity but different physical properties.

2-Iodo-2-butene: An iodinated analog with higher reactivity due to the larger atomic size of iodine.

Uniqueness: 2-Butene, 1-bromo- is unique due to its specific reactivity patterns and the ability to form a stable bromonium ion intermediate, which is not as easily formed by its chlorinated or iodinated counterparts .

Biologische Aktivität

2-Butene, 1-bromo- (also known as 1-bromo-2-butene) is an organic compound classified as a bromoalkene. Its structure features a bromine atom attached to one of the carbon atoms in the butene chain, which influences its chemical reactivity and biological activity. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

2-Butene, 1-bromo- has the molecular formula and is characterized by its double bond between the second and third carbon atoms. The presence of the bromine atom significantly alters its reactivity compared to other butenes.

Cytotoxicity

In vitro studies have demonstrated that halogenated alkenes can exhibit cytotoxic effects. A study on various bromoalkenes indicated that they could induce apoptosis in cancer cell lines, although specific data on 2-butene, 1-bromo- remain sparse . The cytotoxic mechanism is often linked to the formation of reactive oxygen species (ROS) upon metabolic activation.

The biological activity of bromoalkenes generally involves their ability to form covalent bonds with cellular macromolecules. This reactivity can lead to disruptions in cellular functions and signaling pathways. The electrophilic nature of brominated compounds allows them to interact with nucleophilic sites in proteins and nucleic acids, potentially leading to significant biological effects .

Study on Antimicrobial Activity

A study focusing on the synthesis of bromoalkenes reported that certain derivatives exhibited notable antimicrobial properties. While 2-butene, 1-bromo- was not specifically tested, related compounds showed effectiveness against various bacterial strains . This suggests that further investigation into 2-butene, 1-bromo-'s antimicrobial potential could be fruitful.

Cytotoxicity Assessment

An examination of halogenated alkenes revealed that compounds with similar structures induced cytotoxicity in human cancer cell lines. The study highlighted the need for more extensive research into the specific effects of 2-butene, 1-bromo- on different cell types .

Data Table: Biological Activities of Related Compounds

Eigenschaften

CAS-Nummer |

4784-77-4 |

|---|---|

Molekularformel |

C4H7Br |

Molekulargewicht |

135.00 g/mol |

IUPAC-Name |

(Z)-1-bromobut-2-ene |

InChI |

InChI=1S/C4H7Br/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2- |

InChI-Schlüssel |

AVMHMVJVHYGDOO-IHWYPQMZSA-N |

SMILES |

CC=CCBr |

Isomerische SMILES |

C/C=C\CBr |

Kanonische SMILES |

CC=CCBr |

Key on ui other cas no. |

4784-77-4 |

Piktogramme |

Flammable; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about 1-Bromobut-2-ene's reactivity in carbonyl allylation reactions?

A: 1-Bromobut-2-ene exhibits interesting regioselectivity in reactions with aldehydes mediated by Tin(II) halides. In a dichloromethane-water system, Tin(II) bromide facilitates an unusual alpha-regioselective addition of 1-Bromobut-2-ene to aldehydes, resulting in 1-substituted pent-3-en-1-ols [, ]. This selectivity is altered by the addition of tetrabutylammonium bromide (TBABr), which promotes the typical gamma-addition, yielding 1-substituted 2-methylbut-3-en-1-ols [, ].

Q2: How does the choice of Tin(II) halide and solvent affect the reaction outcome?

A: While Tin(II) chloride and bromide are ineffective with 1-chlorobut-2-ene in 1,3-dimethylimidazolidin-2-one (DMI), Tin(II) iodide promotes gamma-addition with syn selectivity []. Furthermore, adding tetrabutylammonium iodide (TBAI) accelerates the reaction and enhances this selectivity, highlighting the crucial role of the halide and solvent in directing the reaction pathway [].

Q3: Beyond carbonyl allylation, how else has 1-Bromobut-2-ene been utilized in synthesis?

A: Researchers exploring synthetic routes to bryostatins employed 1-Bromobut-2-ene in the alkylation of a dithiane monoxide []. While successful with this specific substrate, attempts to utilize more complex allylic bromides proved challenging, possibly due to competing elimination reactions [].

Q4: Is there structural information available for 1-Bromobut-2-ene?

A: Yes, spectroscopic studies have been conducted on 1-Bromobut-2-ene. Raman and infrared spectroscopy, coupled with computational methods, have provided insights into its conformational stability, barriers to internal rotation, and vibrational assignments []. These studies confirm the existence of gauche and syn conformers and offer valuable information about the molecule's structural dynamics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.